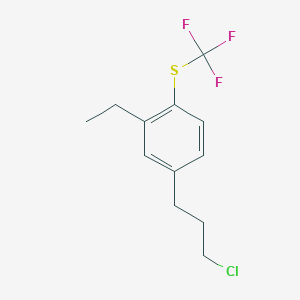

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a 3-chloropropyl chain at position 1, an ethyl group at position 3, and a trifluoromethylthio (-S-CF₃) moiety at position 2. The trifluoromethylthio group is notable for its strong electron-withdrawing properties and lipophilicity, which are critical in agrochemical and pharmaceutical applications.

Properties

Molecular Formula |

C12H14ClF3S |

|---|---|

Molecular Weight |

282.75 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-ethyl-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14ClF3S/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

SSXUDVUOMLQFMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCCCl)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethylthio)phenylpropanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding chloropropyl derivative . The reaction conditions usually include room temperature for the initial addition of thionyl chloride, followed by heating to 45°C for 20 hours to complete the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The benzene ring can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can participate in covalent bonding with target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethylthio (-S-CF₃) vs. Trifluoromethoxy (-O-CF₃):

The -S-CF₃ group in the target compound confers greater lipophilicity and chemical stability compared to -O-CF₃, which is more polar and prone to oxidative degradation . This difference impacts bioavailability and environmental persistence. - Ethyl (-C₂H₅) vs. Nitro (-NO₂): The ethyl group in the target compound acts as a mild electron-donating substituent, enhancing the aromatic ring’s reactivity toward electrophilic substitution. In contrast, the nitro group in the analog (CAS 1804137-75-4) is strongly electron-withdrawing, reducing ring reactivity but increasing compound acidity .

Physicochemical Properties

- Molecular Weight and Density: The target compound’s molecular weight (~296.7 g/mol) is intermediate between the nitro- and trifluoromethoxy-substituted analogs. Its density is expected to exceed 1.19 g/cm³, similar to the trifluoromethoxy analog, due to the heavier sulfur atom .

Biological Activity

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene is an organic compound characterized by a unique structural arrangement that includes a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 282.75 g/mol. The compound's distinctive functional groups contribute to its biological activity, particularly in the context of pharmaceutical applications.

Structural Features

The molecular structure of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.75 g/mol |

| Functional Groups | Chloropropyl, Ethyl, Trifluoromethylthio |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The lipophilic nature of the trifluoromethylthio group enhances the compound's ability to penetrate cell membranes, allowing it to influence various biological pathways. This can lead to alterations in enzyme and receptor activities, impacting physiological processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene exhibits significant antitumor properties. A study highlighted its potential as a lead compound for developing new antineoplastic agents due to its ability to inhibit tumor cell proliferation effectively. The compound was found to be particularly effective against various cancer cell lines, including ovarian and prostate cancer cells .

Study on Antitumor Effects

In a controlled laboratory setting, the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that higher concentrations of the compound led to more significant reductions in cell viability. The study utilized MTT assays to quantify cell proliferation and confirmed the compound's efficacy through flow cytometry analyses that indicated increased apoptosis rates in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-4-ethylbenzene | Lacks trifluoromethylthio group | Reduced reactivity and lower biological activity |

| 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene | Similar structure but without ethyl group | Variations in physical and chemical behavior |

| 1-(3-Chloropropyl)-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of trifluoromethylthio | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.